BOP Reagent: A Technical Guide to its Core Principles and Applications in Peptide Synthesis
BOP Reagent: A Technical Guide to its Core Principles and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, has historically been a cornerstone coupling reagent in peptide synthesis. Renowned for its high efficiency and rapid reaction kinetics, BOP facilitates the formation of amide bonds between amino acids, a critical step in the construction of peptides and proteins. This technical guide provides an in-depth exploration of the BOP reagent, covering its fundamental chemical properties, mechanism of action, and applications in both solid-phase and solution-phase peptide synthesis. A significant focus is placed on the comparative performance of BOP against other common coupling reagents, supported by quantitative data on efficiency and racemization. Detailed experimental protocols are provided to offer practical guidance for laboratory applications. Despite its efficacy, the use of BOP reagent has been largely supplanted by safer alternatives due to the formation of a carcinogenic byproduct, a critical consideration for modern laboratory safety and environmental standards.
Introduction
The synthesis of peptides with defined sequences is a fundamental requirement in numerous fields, including biochemistry, pharmacology, and materials science. The formation of the peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, is the central reaction in peptide synthesis. This process requires the activation of the carboxyl group to facilitate nucleophilic attack by the amino group. Over the years, a variety of coupling reagents have been developed to achieve this activation with high efficiency and minimal side reactions.
Among these, BOP reagent, introduced by Castro and colleagues in 1975, emerged as a highly effective phosphonium salt-based coupling agent.[1] It offered significant advantages over the previously prevalent carbodiimide methods, such as those using dicyclohexylcarbodiimide (DCC), by providing faster and more complete reactions, particularly in "difficult" coupling scenarios involving sterically hindered amino acids.[2][3] BOP also demonstrated a notable ability to suppress certain side reactions, such as the dehydration of asparagine and glutamine residues.[4]
However, a major drawback of the BOP reagent is the stoichiometric formation of the highly toxic and carcinogenic byproduct, hexamethylphosphoramide (HMPA).[4] This significant safety concern has led to the development and widespread adoption of safer alternatives, most notably PyBOP®, which shares a similar reaction mechanism but avoids the generation of HMPA.[5]
This guide will delve into the technical details of the BOP reagent, providing a comprehensive resource for understanding its chemistry, application, and historical significance in the field of peptide synthesis.
Chemical Properties and Mechanism of Action
Chemical Name: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate CAS Number: 56602-33-6 Molecular Formula: C₁₂H₂₂F₆N₆OP₂ Molecular Weight: 442.28 g/mol
The mechanism of BOP-mediated peptide coupling involves a two-step process. First, in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), the BOP reagent reacts with the carboxyl group of an N-protected amino acid to form a highly reactive acyloxyphosphonium salt. This intermediate then rapidly reacts with 1-hydroxybenzotriazole (HOBt), which is displaced from the phosphonium center, to generate a benzotriazolyl active ester. This active ester is then susceptible to nucleophilic attack by the free amino group of the second amino acid (or the resin-bound peptide), forming the desired peptide bond and releasing HOBt.
Data Presentation: Comparative Performance
The efficacy of a coupling reagent is assessed based on several parameters, including coupling efficiency (yield), reaction time, and the extent of racemization of the chiral amino acid centers. The following tables summarize comparative data for BOP and other common coupling reagents.
Table 1: Comparison of Coupling Reagent Performance
| Reagent | Reagent Type | Typical Coupling Time | Guanidinylation Risk | Key Byproduct(s) | Safety Concern |
| BOP | Phosphonium Salt | 10-60 min[6] | No | Hexamethylphosphoramide (HMPA)[4] | Carcinogenic byproduct[4] |
| DCC | Carbodiimide | ~1 hour[2] | No | Dicyclohexylurea (DCU) | Insoluble, difficult to remove |
| HBTU | Aminium/Uronium Salt | 5-10 min[6] | Yes[7] | Tetramethylurea | Generally low toxicity |
| HATU | Aminium/Uronium Salt | < 5 min | Yes | Tetramethylurea | Generally low toxicity |
| PyBOP® | Phosphonium Salt | ~10 min | No | Tris(pyrrolidino)phosphine oxide | Less toxic than HMPA[5] |
Table 2: Racemization Levels with Different Coupling Conditions
| Amino Acid | Coupling Reagent | Base (Equivalents) | Solvent | Racemization/Epimerization (%) | Reference |
| Boc-His(Tos) | BOP | DIPEA (3) | DMF/NMP | Low (less than DCC) | [8] |
| Boc-His(Tos) | BOP | DIPEA (9) | DMF/NMP | ~3% | [8] |
| Boc-His(Tos) | DCC | - | - | Higher than BOP with low base | [8] |
| Z-Gly-Phe | BOP-Cl | Various | THF | 4-6% (with suppressors) | [9] |
| Fmoc-L-His(Trt) | HATU | NMM | - | Significant | [10] |
| Fmoc-L-Cys(Trt) | DIC/Oxyma | - | - | Negligible | [10] |
Experimental Protocols
The following sections provide detailed methodologies for the use of BOP reagent in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) using BOP Reagent
This protocol outlines a general procedure for a single coupling cycle in manual SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-α-protected amino acid (2.0 equivalents based on resin substitution)
-
BOP reagent (2.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc deprotection) or Trifluoroacetic acid (TFA) (for Boc deprotection)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
N-α-Deprotection:
-
Fmoc Chemistry: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15-20 minutes.
-
Boc Chemistry: Treat the resin with an appropriate TFA-containing solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagents.
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in blue beads).
-
Coupling: a. In a separate vessel, dissolve the N-α-protected amino acid (2.0 eq.) and BOP reagent (2.0 eq.) in DMF. b. Add the amino acid/BOP solution to the resin. c. Add DIPEA (4.0 eq.) to the reaction mixture. d. Agitate the mixture at room temperature for 10-60 minutes.
-
Monitoring the Coupling: Monitor the reaction progress using the Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the Kaiser test remains positive after coupling, cap the unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Proceed to the next deprotection and coupling cycle.
Solution-Phase Peptide Synthesis using BOP Reagent
This protocol describes a general procedure for the coupling of two amino acid derivatives in solution.
Materials:
-
N-protected amino acid
-
C-protected amino acid (or peptide ester) with a free amino group
-
BOP reagent (1.1 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)
Procedure:
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and the C-protected amino acid (1.0 eq.) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reagents: a. Add the BOP reagent (1.1 eq.) to the cooled solution. b. Slowly add DIPEA (2.5 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: a. Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. b. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. d. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude dipeptide by column chromatography or recrystallization.
Logical Relationships and Alternatives
The BOP reagent belongs to the family of phosphonium salt coupling reagents. Its development was a significant advancement over the older carbodiimide methods. However, due to the safety concerns associated with its HMPA byproduct, it has been largely superseded by other reagents.
-
Carbodiimides (DCC, DIC): These were among the first widely used coupling reagents. They are inexpensive but are generally slower than phosphonium and aminium salts, and the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble, making purification difficult.[3]
-
Aminium/Uronium Salts (HBTU, HATU): These reagents offer very rapid coupling times and are widely used in automated peptide synthesizers.[11] A potential side reaction is the guanidinylation of the N-terminal amine, which terminates the growing peptide chain.[7]
-
PyBOP®: This is the direct, safer analog of BOP, where the dimethylamino groups are replaced with pyrrolidino groups. It exhibits similar or even superior coupling efficiency to BOP without producing the carcinogenic HMPA byproduct.[5] For this reason, PyBOP® has largely replaced BOP in modern peptide synthesis.
Conclusion
The BOP reagent played a pivotal role in the evolution of peptide synthesis, offering a more efficient and reliable alternative to the carbodiimide methods that preceded it. Its ability to mediate difficult couplings and suppress certain side reactions made it a valuable tool for peptide chemists for many years. However, the significant health risk posed by its carcinogenic byproduct, HMPA, is an overriding concern that has rightly led to its substitution with safer and equally effective reagents like PyBOP®. Understanding the chemistry and application of the BOP reagent provides valuable context for the development of modern coupling agents and highlights the continuous drive within the scientific community for methodologies that are not only efficient but also safe and environmentally responsible. For new research and development, the use of safer alternatives is strongly recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
